molecular formula C16H19NO3S2 B2425368 (2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione CAS No. 866142-98-5

(2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione

Cat. No.: B2425368
CAS No.: 866142-98-5
M. Wt: 337.45
InChI Key: PDLKNBIWZVNKOH-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione is a useful research compound. Its molecular formula is C16H19NO3S2 and its molecular weight is 337.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(5E)-5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-11-5-7-13(8-6-11)21-14-10-22(19,20)15(9-17(3)4)16(14)12(2)18/h5-9H,10H2,1-4H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLKNBIWZVNKOH-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=CN(C)C)S(=O)(=O)C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(/C(=C\N(C)C)/S(=O)(=O)C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, antibacterial, and antioxidant effects. This article aims to explore the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H17N1O2S1\text{C}_{15}\text{H}_{17}\text{N}_1\text{O}_2\text{S}_1

This structure features a thiophene ring which is crucial for its biological activity. The presence of the dimethylamino group and the 4-methylphenyl sulfanyl moiety enhances its interaction with biological targets.

Anticancer Activity

Research on thiophene derivatives indicates significant anticancer properties. In a study examining various thiophene compounds, it was found that certain derivatives exhibited strong cytotoxic effects against different cancer cell lines. For example:

CompoundCell LineGI50 (µM)
Compound AMCF-7 (Breast)3.18 ± 0.11
Compound BHeLa (Cervical)8.12 ± 0.43
This compound TBDTBD

These findings suggest that the compound may possess similar or enhanced anticancer properties compared to established chemotherapeutics like cisplatin and doxorubicin .

Antioxidant Activity

Thiophene derivatives are also recognized for their antioxidant capabilities. A comparative analysis revealed that several synthesized thiophene compounds demonstrated antioxidant potency comparable to ascorbic acid. The total antioxidant capacity (TAC) was measured using the phosphomolybdenum method:

CompoundTAC (mg ascorbic acid equivalent/g)
Compound 1150
Compound 2120
This compound TBD

The antioxidant activity is attributed to the presence of functional groups that facilitate electron donation .

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been extensively studied. In vitro assays have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria:

CompoundBacteria TargetedZone of Inhibition (mm)
Compound CE. coli15
Compound DS. aureus20
This compound TBD

This suggests that the compound could be developed into an effective antimicrobial agent .

Case Studies

Several studies have focused on the synthesis and evaluation of thiophene derivatives similar to the compound :

  • Study on Anticancer Activity : A recent study synthesized various thiophene derivatives and assessed their cytotoxicity against MCF-7 and HeLa cell lines. The results indicated that modifications in the thiophene ring significantly influenced their anticancer efficacy .
  • Antioxidant Studies : Another investigation highlighted the antioxidant properties of newly synthesized thiophenes, demonstrating their potential in combating oxidative stress-related diseases .

Scientific Research Applications

Antioxidant Properties

Recent studies have indicated that thiophene derivatives exhibit significant antioxidant activities. For instance, compounds similar to (2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione have been evaluated for their total antioxidant capacity (TAC) using the phosphomolybdenum method. These compounds demonstrated antioxidant potency comparable to ascorbic acid, suggesting their potential use in developing antioxidant therapies .

Anticancer Activity

The structure of thiophene derivatives has been linked to anticancer properties. Studies involving similar compounds have shown that modifications in substituents can significantly affect their activity against various cancer cell lines. For example, the anti-proliferative effects of synthesized thiophene derivatives were evaluated against multiple cancer types, showing promising results that warrant further exploration for therapeutic applications .

Antihypertensive Agents

Thiophene systems have been identified as potential antihypertensive agents. Research demonstrated that specific derivatives exhibited potent activity in reducing systolic blood pressure in animal models. This opens avenues for the development of new antihypertensive medications based on thiophene structures .

Building Blocks in Organic Synthesis

The compound can serve as a versatile building block in organic synthesis due to its unique functional groups. It can participate in various reactions, including cycloaddition and heterocyclization, leading to the formation of more complex molecular architectures useful in pharmaceutical chemistry .

Material Science

Thiophene derivatives are increasingly being investigated for their applications in material science, particularly in organic electronics and photonics. Their ability to conduct electricity and their optical properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies and Research Findings

Study Focus Findings
Study on Antioxidant ActivityEvaluated TAC of thiophene derivativesFound comparable potency to ascorbic acid
Anticancer Activity EvaluationTested various thiophene derivatives against cancer cell linesSignificant anti-proliferative effects observed
Antihypertensive ResearchInvestigated the efficacy of thiophene systemsPotent reduction of systolic blood pressure noted

Q & A

Q. What are the established synthetic methodologies for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of structurally analogous thiophene derivatives (e.g., ) involves multi-step protocols, including:

  • Cyclocondensation of acetylated intermediates with sulfur-containing reagents under controlled temperatures (80–120°C) to form the thiophene core.
  • Michael addition or nucleophilic substitution to introduce the dimethylamino-methylidene and 4-methylphenylsulfanyl groups.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate stereoisomers. Optimization requires monitoring reaction progress via TLC and adjusting solvent polarity, temperature, and catalyst loading (e.g., triethylamine for deprotonation) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry, particularly for the (2E)-configured double bond ( ).
  • X-ray crystallography to resolve the crystal lattice structure and validate intramolecular interactions (e.g., hydrogen bonding between acetyl and sulfonyl groups) ().
  • FT-IR for identifying functional groups (C=O at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) and UV-Vis for π→π* transitions in the conjugated system .

Q. How can theoretical frameworks guide experimental design for this compound?

Linking synthesis and analysis to density functional theory (DFT) (e.g., HOMO-LUMO gap calculations) or molecular docking (for bioactive derivatives) provides mechanistic insights into reactivity and stability ( ). For example, DFT can predict the thermodynamic favorability of E/Z isomerization under varying pH conditions .

Advanced Research Questions

Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?

Long-term projects (e.g., ) recommend:

  • Laboratory studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and sorption coefficients (log K₀c) in soil/water systems.
  • Biotic transformations : Use microbial consortia to assess biodegradation pathways via LC-MS/MS metabolite profiling.
  • Ecotoxicology : Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. How can researchers resolve contradictions in spectral data or bioactivity results?

Contradictions may arise from:

  • Stereochemical impurities : Use chiral HPLC or circular dichroism (CD) to verify enantiopurity ( ).
  • Solvent effects on bioactivity : Re-test antimicrobial assays (e.g., MIC against S. aureus) in polar (DMSO) vs. nonpolar (hexane) solvents to assess solubility-driven discrepancies ( ).
  • Theoretical validation : Compare experimental NMR shifts with computed (GIAO-DFT) values to identify misassignments .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

Advanced approaches include:

  • Molecular dynamics (MD) simulations to model interactions with biological targets (e.g., enzyme active sites).
  • QSAR modeling using descriptors like polar surface area, log P, and dipole moment to predict pharmacokinetic properties ().
  • TD-DFT to correlate UV-Vis absorption maxima with electronic transitions in the thiophene-dione system .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

Analyze X-ray structures () to identify:

  • Intermolecular interactions : Sulfonyl-oxygen hydrogen bonds that stabilize the crystal lattice.
  • Torsional angles : Conformational flexibility of the dimethylamino-methylidene group, which may influence solubility.
  • Packing motifs : π-Stacking of aromatic rings to guide co-crystal engineering for improved thermal stability .

Methodological Considerations

  • Experimental Design : Use split-plot factorial designs (e.g., ) to test multiple variables (e.g., temperature, catalyst) efficiently.
  • Data Validation : Cross-reference spectral data with PubChem entries () and crystallographic databases (CCDC, ).
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., sulfonyl chlorides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.